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molecular formula C18H22N4O2 B8622879 1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine CAS No. 103344-03-2

1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine

Cat. No. B8622879
M. Wt: 326.4 g/mol
InChI Key: RFSJCFKDGKGOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162320

Procedure details

A mixture of 1,4-dichloro-2,3-diaza-anthracene (4.84 g) and dry 1-amino-3-propanol (48 ml) is heated at 130° C. for 24 hours in an autoclave. After cooling to room temperature and dilution of the reaction mixture with a solution of potassium carbonate (96 g) in water (240 ml) a crystalline solid separates which is filtered and recrystallized from aqueous ethanol to give 6.09 g of 1,4-bis[N-(3-hydroxypropyl)amino]-2,3-diaza-anthracene, m.p. 225°-228° C.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5](Cl)=[N:4][N:3]=1.[NH2:17][CH2:18][CH2:19][CH2:20][OH:21]>>[OH:21][CH2:20][CH2:19][CH2:18][NH:17][C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]([NH:17][CH2:18][CH2:19][CH2:20][OH:21])=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC3=CC=CC=C3C=C12)Cl
Name
Quantity
48 mL
Type
reactant
Smiles
NCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
dilution of the reaction mixture with a solution of potassium carbonate (96 g) in water (240 ml) a crystalline solid separates which is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
OCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C12)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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